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Compound of Interest

Compound Name: ML356

Cat. No.: B609152

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent Fatty Acid Synthase

(FASN) inhibitors, ML356 and GSK2194069. FASN is a critical enzyme in de novo fatty acid
synthesis and a key therapeutic target in oncology and metabolic diseases. This document

summarizes their mechanisms of action, presents quantitative data on their efficacy, details
relevant experimental protocols, and visualizes associated biochemical pathways and

workflows.
Feature ML356 GSK2194069
Target Domain Thioesterase (TE) B-Ketoacyl Reductase (KR)
Inhibits the final step of o )
_ _ Inhibits the reduction of the
Mechanism palmitate release from the ] ) )
growing fatty acid chain.
FASN complex.
Highly potent inhibitor of the
Potent inhibitor of the isolated )
Potency overall FASN reaction and the

TE domain. )
KR domain.

Quantitative Performance Data
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The following tables summarize the inhibitory activities of ML356 and GSK2194069 from
biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity

Inhibitor Target Assay Type IC50 / Ki Substrates Notes
Selective
FASN
) ) ) IC50: 0.334 inhibitor of
ML356 Thioesterase Biochemical -
] pUMI[1] the FAS-TE
(TE) Domain )
domain[2].
) ] Acetyl-CoA,
Overall hFAS  Biochemical IC50: 7.7 =
GSK2194069 ) Malonyl-CoA,
Reaction (CoArelease) 4.1 nM[3]
NADPH
FASN B-
Ketoacyl ) ) IC50: 7.7 Acetoacetyl-
Biochemical
Reductase nM[3] CoA, NADPH
(KR) Domain
FASN B-
Ketoacyl ] ) IC50: 4.8 Acetoacetyl-
Biochemical
Reductase nM[4] CoA
(KR) Domain
FASN B-
Ketoacyl ) ] )
Biochemical Ki: 5.6 nM[4] NADPH
Reductase
(KR) Domain
Table 2: Cellular Activity and Cytotoxicity
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. . Cancer
Inhibitor Cell Line Parameter Value Notes
Type
) Blocks de
Palmitate
Prostate ) IC50: 20 novo
ML356 PC-3 Synthesis ]
Cancer o UM[1] palmitate
Inhibition .
synthesis.
Correlates
Non-Small Phosphatidyl with
_ EC50: 15.5 +
GSK2194069 A549 Cell Lung choline Level 9 nM[4] decreased
n
Cancer Decrease palmitate
synthesis.
KATO-I, , Fatty Acid >70%
Gastric ] o
MKN45, Synthesis inhibition at
Cancer o
SNU-1 Inhibition 100 nM[4]
Higher
efficacy than
Prostate Growth )
LNCaP o in FASN-
Cancer Inhibition _
negative PC3
cells[4]
Significant
Prostate o .
LNCaP-LN3 Cell Viability reduction at
Cancer

50 uM[5]

Mechanism of Action and Signaling Pathways

ML356 and GSK2194069 target different catalytic domains of the FASN enzyme, leading to the
inhibition of fatty acid synthesis through distinct mechanisms.

GSK2194069 acts on the [-ketoacyl reductase (KR) domain, preventing the reduction of the 3-

ketoacyl-ACP intermediate to [3-hydroxyacyl-ACP. This effectively halts the elongation cycle of
fatty acid synthesis. Inhibition of FASN by GSK2194069 has been shown to impact key
signaling pathways involved in cancer cell growth and proliferation, such as the

PISK/Akt/mTOR pathway[6][7].

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://www.medchemexpress.com/ml356.html
https://www.medchemexpress.com/GSK2194069.html
https://www.medchemexpress.com/GSK2194069.html
https://www.medchemexpress.com/GSK2194069.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7697567/
https://www.benchchem.com/product/b609152?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3689055/
https://www.researchgate.net/figure/The-PI3K-AKT-mTOR-pathway-was-involved-in-regulating-FASN-expression-in-ER-HER2-breast_fig12_262695046
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

ML356 targets the thioesterase (TE) domain, which is responsible for the final step of fatty acid
synthesis: the hydrolytic release of the newly synthesized palmitate chain from the acyl carrier
protein (ACP). Inhibition of the TE domain leads to an accumulation of palmitoyl-ACP, which
can have downstream effects on cellular metabolism and signaling[2]. While specific studies on
ML356's impact on the PI3K/Akt pathway are less direct, general FASN inhibition is known to
affect this and other oncogenic signaling pathways[8][9].
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Differential Inhibition of FASN and Downstream Signaling
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Caption: Differential inhibition of FASN domains by GSK2194069 and ML356 and the resulting
impact on the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and
further investigation.

FASN Thioesterase (TE) Domain Inhibition Assay
(Adapted for ML356)

This protocol is based on a fluorometric assay using a substrate that releases a fluorescent
product upon cleavage by the FASN-TE domain[10].

Materials:

e Purified recombinant FASN-TE domain

ML356 (or other test inhibitor) dissolved in DMSO

Assay Buffer: 200 mM Tris, pH 7.5, 100 mM NacCl, 0.01% Brij-35

Substrate: 4-methylumbelliferyl heptanoate

96-well black, flat-bottom plates

Fluorescence microplate reader

Procedure:

Prepare serial dilutions of ML356 in DMSO.

In a 96-well plate, add 1 pL of each ML356 dilution to wells containing 155 pL of the FASN-
TE enzyme solution in Assay Buffer. Include a DMSO-only control.

Incubate the plate for 30 minutes at room temperature.

Prepare the substrate solution in water with 10% DMSO.
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« Initiate the reaction by adding 50 pL of the substrate solution to each well.

e Immediately measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) in kinetic
mode at 37°C for a desired period (e.g., 60 minutes), taking readings every minute.

o Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value
by plotting the percent inhibition against the logarithm of the inhibitor concentration.

FASN B-Ketoacyl Reductase (KR) Domain Inhibition
Assay (Adapted for GSK2194069)

This spectrophotometric assay measures the decrease in NADPH absorbance at 340 nm,
which is consumed during the KR-catalyzed reduction[11].

Materials:

 Purified recombinant FASN enzyme or KR domain

GSK2194069 (or other test inhibitor) dissolved in DMSO

Assay Buffer: 100 mM potassium phosphate, pH 6.6, 2 mM EDTA

Substrates: Acetyl-CoA, Malonyl-CoA, and NADPH

96-well UV-transparent plates

Spectrophotometric microplate reader

Procedure:

Prepare serial dilutions of GSK2194069 in DMSO.

In a 96-well plate, add the Assay Buffer, Acetyl-CoA, and Malonyl-CoA.

Add the GSK2194069 dilutions to the appropriate wells. Include a DMSO-only control.

Add the FASN enzyme to all wells except for the blank.
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Pre-incubate the plate at 37°C for 10-15 minutes.
Initiate the reaction by adding NADPH to all wells.

Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C for 10-
30 minutes.

The rate of NADPH consumption is proportional to the FASN KR activity. Calculate the
percent inhibition for each concentration of GSK2194069 and determine the IC50 value.
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General Workflow for FASN Inhibition Assays
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Caption: A generalized workflow for conducting in vitro FASN inhibition assays.
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Conclusion

Both ML356 and GSK2194069 are valuable tools for studying the role of FASN in various
diseases. GSK2194069 demonstrates high potency in both biochemical and cellular assays,
targeting the KR domain of FASN. Its effects on cancer cell signaling are also relatively well-
characterized. ML356 is a selective inhibitor of the FASN-TE domain and serves as a useful
probe for investigating the consequences of inhibiting the final step of fatty acid synthesis. The
choice between these inhibitors will depend on the specific research question, the desired
mechanism of action to be studied, and the cellular context of the experiment. This guide
provides the foundational data and protocols to aid in the selection and application of these
important research compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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GSK2194069]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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